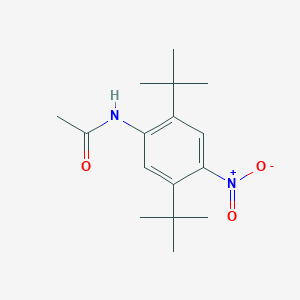
3-fluoro-N-methyl-N-phenylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-methyl-N-phenylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FMPB and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 3-fluoro-N-methyl-N-phenylbenzenesulfonamide is related to its inhibition of carbonic anhydrase IX. Carbonic anhydrase IX is an enzyme that plays a crucial role in the regulation of pH in cancer cells. By inhibiting the activity of this enzyme, FMPB can disrupt the pH balance in cancer cells, leading to their death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-fluoro-N-methyl-N-phenylbenzenesulfonamide are still being studied. However, it has been shown to have an effect on the pH balance in cancer cells. FMPB has also been shown to have an effect on the activity of other carbonic anhydrase isoforms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-fluoro-N-methyl-N-phenylbenzenesulfonamide in lab experiments is its specificity towards carbonic anhydrase IX. This specificity makes it a useful tool in studying the role of this enzyme in cancer cells. However, one of the limitations of using FMPB is its potential toxicity. Further studies are needed to determine the toxicological profile of this compound.
Direcciones Futuras
For the study of 3-fluoro-N-methyl-N-phenylbenzenesulfonamide include the development of new drugs and the study of its potential use as a diagnostic tool for cancer.
Métodos De Síntesis
There are several methods for synthesizing 3-fluoro-N-methyl-N-phenylbenzenesulfonamide. One of the most common methods is the reaction between N-methyl-N-phenylbenzenesulfonamide and fluorine gas in the presence of a catalyst. Another method involves the reaction between N-methyl-N-phenylbenzenesulfonamide and a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The yield of this method is higher than the previous one.
Aplicaciones Científicas De Investigación
3-fluoro-N-methyl-N-phenylbenzenesulfonamide has potential applications in various fields of scientific research. It has been used in the development of new drugs and as a tool in biochemical and pharmacological studies. FMPB has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to the suppression of tumor growth and metastasis. FMPB has also been used as a probe to study the distribution of carbonic anhydrase IX in vivo.
Propiedades
Nombre del producto |
3-fluoro-N-methyl-N-phenylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C13H12FNO2S |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
3-fluoro-N-methyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C13H12FNO2S/c1-15(12-7-3-2-4-8-12)18(16,17)13-9-5-6-11(14)10-13/h2-10H,1H3 |
Clave InChI |
NXXRSONGMZPWFH-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)F |
SMILES canónico |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B263457.png)



![N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B263468.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263469.png)



